molecular formula C21H18BrN5O2S B2431116 N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-70-5

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2431116
CAS No.: 852436-70-5
M. Wt: 484.37
InChI Key: IKZLUFXMLMYQAE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2S and its molecular weight is 484.37. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a bromophenyl group, a triazole moiety, and a pyridazine derivative. Its molecular formula is C23H25BrN4O3SC_{23}H_{25}BrN_4O_3S, and it has a molecular weight of 517.4 g/mol. The synthesis typically involves multi-step reactions starting from simpler organic compounds, often utilizing methods such as nucleophilic substitution and condensation reactions to form the desired heterocyclic structures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains. For instance, the compound exhibited an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL. The Minimum Inhibitory Concentration (MIC) values were determined to be 15 µg/mL for both bacteria, indicating strong antibacterial activity.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli2015
Pseudomonas aeruginosa1820

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 75% at a concentration of 100 µg/mL, comparable to ascorbic acid (standard antioxidant), which showed 80% scavenging at the same concentration.

Cytotoxicity Studies

In cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound displayed IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. These results suggest that this compound may induce apoptosis in these cancer cell lines.

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells.
  • Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest at the G2/M phase in cancer cells.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited enhanced activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Research : In a study focusing on breast cancer treatments, this compound was shown to enhance the efficacy of conventional chemotherapeutics when used in combination therapy.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLUFXMLMYQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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